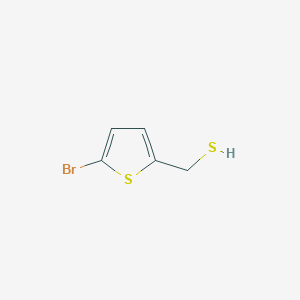
(5-Bromothiophen-2-YL)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Bromothiophen-2-YL)methanethiol is an organosulfur compound with the molecular formula C5H5BrS2. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The bromine atom at the 5-position and the methanethiol group at the 2-position make this compound unique and valuable in various chemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-YL)methanethiol typically involves the bromination of thiophene followed by the introduction of the methanethiol group. One common method is the reaction of thiophene-2-carbohydrazide with bromine to yield 5-bromothiophene-2-carbohydrazide. This intermediate is then treated with sodium hydroxide and various haloaryl isothiocyanates to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
(5-Bromothiophen-2-YL)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding thiophen-2-ylmethanethiol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include disulfides, sulfonic acids, and various substituted thiophenes, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
(5-Bromothiophen-2-YL)methanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are being explored for their potential therapeutic effects against various diseases, including cancer and bacterial infections.
Industry: It is used in the production of specialty chemicals and materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of (5-Bromothiophen-2-YL)methanethiol and its derivatives involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to the disruption of bacterial cell membranes and inhibition of essential enzymes. In cancer cells, it may induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Thiophen-2-YLmethanethiol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Chlorothiophen-2-YLmethanethiol: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-Iodothiophen-2-YLmethanethiol: Contains an iodine atom, which can affect its reactivity and applications.
Uniqueness
(5-Bromothiophen-2-YL)methanethiol is unique due to the presence of both the bromine atom and the methanethiol group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C5H5BrS2 |
|---|---|
Peso molecular |
209.1 g/mol |
Nombre IUPAC |
(5-bromothiophen-2-yl)methanethiol |
InChI |
InChI=1S/C5H5BrS2/c6-5-2-1-4(3-7)8-5/h1-2,7H,3H2 |
Clave InChI |
HUMCNWSCYYXVKU-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Br)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



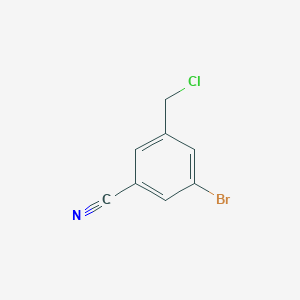
![2-(5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-7-yl)acetic acid](/img/structure/B15243384.png)
![4-[3-(2,3-Dimethylphenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B15243395.png)

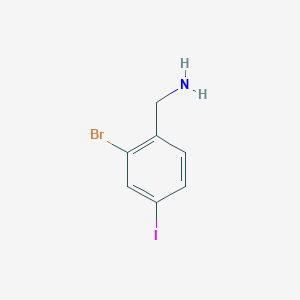
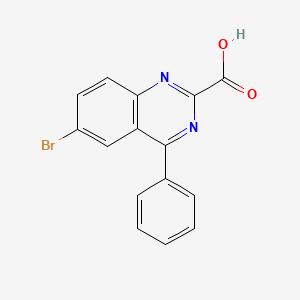
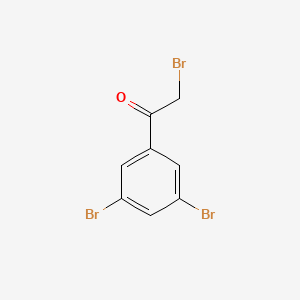
![2-{[(4-Bromo-3-methylphenyl)methyl]amino}butan-1-ol](/img/structure/B15243420.png)
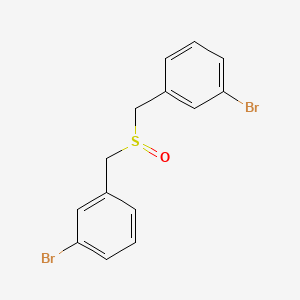
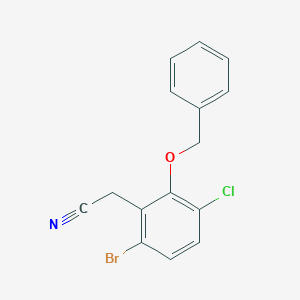

![(3S)-3-Amino-3-(6-bromo(2H-benzo[3,4-D]1,3-dioxolen-5-YL))propan-1-OL](/img/structure/B15243451.png)
carboxamide](/img/structure/B15243455.png)
